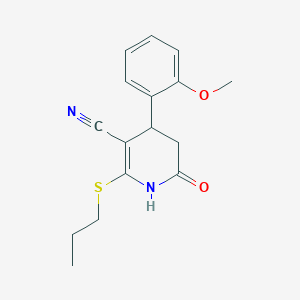
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a propylsulfanyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include dimethyl carbonate, vanillin, and various catalysts . The reaction conditions often involve refluxing and the use of solvents such as hexane and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
- Various arylpiperazine-based compounds .
Uniqueness
What sets 4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H18N2O2S/c1-3-8-21-16-13(10-17)12(9-15(19)18-16)11-6-4-5-7-14(11)20-2/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
InChI Key |
UOSRQYDOCFSYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide](/img/structure/B11684879.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline](/img/structure/B11684890.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11684892.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11684893.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11684912.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684916.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide](/img/structure/B11684917.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684922.png)
![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11684927.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11684929.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11684932.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11684940.png)
![4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11684956.png)
